REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[N:11](C(OC(C)(C)C)=O)[CH2:12][CH2:13][CH2:14][C:15]([O:17]C)=O.CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]2[C:15](=[O:17])[CH2:14][CH2:13][CH2:12][NH:11][C:5]=2[CH:6]=1 |f:1.2|
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Name
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2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester
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Quantity
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141.5 g
|
Type
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reactant
|
Smiles
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COC(C1=C(C=C(C=C1)Cl)N(CCCC(=O)OC)C(=O)OC(C)(C)C)=O
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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4.5 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Add
|
Type
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TEMPERATURE
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Details
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After heating of 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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concentrate the mixture under vacuum
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Type
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CUSTOM
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Details
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Partition the residue between ethyl acetate (1.5 L) and saturated KH2PO4 (1.5 L)
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Type
|
CUSTOM
|
Details
|
Separate the aqueous layer
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Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (2×0.5 L)
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Type
|
WASH
|
Details
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Combine the organics and wash with water (2×0.5 L)
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Type
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DISSOLUTION
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Details
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Dissolve the residue in acetic acid (250 mL)
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Type
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ADDITION
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Details
|
dilute with 5N HCl (1 L)
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Type
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TEMPERATURE
|
Details
|
cool the mixture to room temperature
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Type
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TEMPERATURE
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Details
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Basify (pH=10) with 5N sodium hydroxide (ca. 1.8 L) while cooling in an ice bath
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Type
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EXTRACTION
|
Details
|
Extract the organics with ethyl acetate (3×0.5 L)
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Type
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WASH
|
Details
|
wash with brine (0.75 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
WASH
|
Details
|
Pass the beige crude product through a pad of silica (8 cmD×3 cmH), eluting with DCM/hexanes (2/1, ca. 3.5 L)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the crude product under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallize from EtOAc/hexanes (1/4)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(NCCCC2=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.85 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |